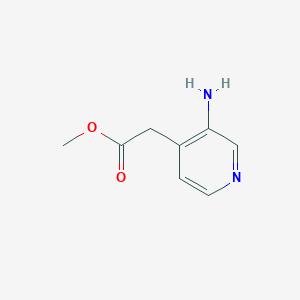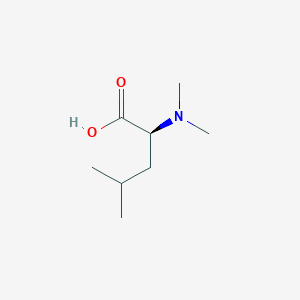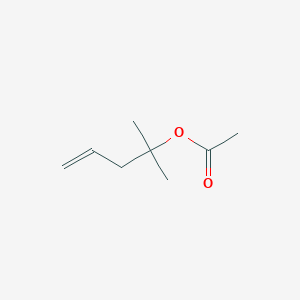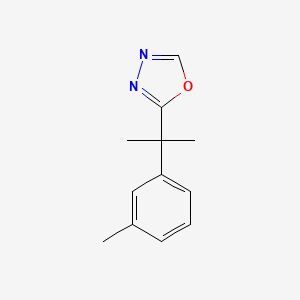
2-(2-m-Tolylpropan-2-yl)-1,3,4-oxadiazole
描述
2-(2-m-Tolylpropan-2-yl)-1,3,4-oxadiazole, also known as TPO or 2-TPO, is a heterocyclic compound that has gained attention in the scientific community due to its potential applications in various fields. TPO is a member of the oxadiazole family of compounds, which are known for their diverse biological and pharmacological activities. In
作用机制
The mechanism of action of 2-(2-m-Tolylpropan-2-yl)-1,3,4-oxadiazole is not fully understood. However, it is believed that 2-(2-m-Tolylpropan-2-yl)-1,3,4-oxadiazole acts as a charge-transporting material due to its unique molecular structure. 2-(2-m-Tolylpropan-2-yl)-1,3,4-oxadiazole has a high electron affinity and can form stable charge-transfer complexes with other molecules.
生化和生理效应
2-(2-m-Tolylpropan-2-yl)-1,3,4-oxadiazole has been found to have some biochemical and physiological effects. In a study conducted on rats, 2-(2-m-Tolylpropan-2-yl)-1,3,4-oxadiazole was found to have a protective effect on the liver against oxidative stress. 2-(2-m-Tolylpropan-2-yl)-1,3,4-oxadiazole was also found to have anti-inflammatory effects in a study conducted on mice. However, more research is needed to fully understand the biochemical and physiological effects of 2-(2-m-Tolylpropan-2-yl)-1,3,4-oxadiazole.
实验室实验的优点和局限性
One of the main advantages of 2-(2-m-Tolylpropan-2-yl)-1,3,4-oxadiazole is its high purity, which makes it ideal for use in lab experiments. 2-(2-m-Tolylpropan-2-yl)-1,3,4-oxadiazole is also stable under normal laboratory conditions, which makes it easy to handle and store. However, 2-(2-m-Tolylpropan-2-yl)-1,3,4-oxadiazole is relatively expensive and may not be readily available in some labs.
未来方向
There are several future directions for the research and development of 2-(2-m-Tolylpropan-2-yl)-1,3,4-oxadiazole. One area of interest is the use of 2-(2-m-Tolylpropan-2-yl)-1,3,4-oxadiazole in the development of new organic electronic materials. 2-(2-m-Tolylpropan-2-yl)-1,3,4-oxadiazole has also been investigated as a potential therapeutic agent for the treatment of various diseases, such as cancer and Alzheimer's disease. Additionally, 2-(2-m-Tolylpropan-2-yl)-1,3,4-oxadiazole may have applications in the field of catalysis and materials science.
Conclusion
In conclusion, 2-(2-m-Tolylpropan-2-yl)-1,3,4-oxadiazole is a heterocyclic compound that has gained attention in the scientific community due to its potential applications in various fields. 2-(2-m-Tolylpropan-2-yl)-1,3,4-oxadiazole has been found to have a wide range of scientific research applications, including organic electronics and metal ion detection. The mechanism of action of 2-(2-m-Tolylpropan-2-yl)-1,3,4-oxadiazole is not fully understood, but it is believed to act as a charge-transporting material. 2-(2-m-Tolylpropan-2-yl)-1,3,4-oxadiazole has some biochemical and physiological effects, but more research is needed to fully understand its potential therapeutic applications. 2-(2-m-Tolylpropan-2-yl)-1,3,4-oxadiazole has several advantages and limitations for use in lab experiments, but it may have promising future directions in the development of new organic electronic materials and therapeutic agents.
科学研究应用
2-(2-m-Tolylpropan-2-yl)-1,3,4-oxadiazole has been found to have a wide range of scientific research applications. One of the most promising applications is in the field of organic electronics. 2-(2-m-Tolylpropan-2-yl)-1,3,4-oxadiazole has been used as a hole-transporting material in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). 2-(2-m-Tolylpropan-2-yl)-1,3,4-oxadiazole has also been investigated as a fluorescent probe for the detection of metal ions, such as copper and zinc.
属性
IUPAC Name |
2-[2-(3-methylphenyl)propan-2-yl]-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-9-5-4-6-10(7-9)12(2,3)11-14-13-8-15-11/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJUQWUGXLMAYEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C)(C)C2=NN=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80440723 | |
| Record name | 2-(2-m-tolylpropan-2-yl)-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80440723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-m-Tolylpropan-2-yl)-1,3,4-oxadiazole | |
CAS RN |
1026444-42-7 | |
| Record name | 2-(2-m-tolylpropan-2-yl)-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80440723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



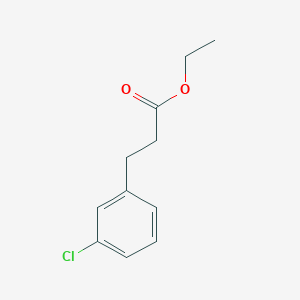

![1h-Imidazo[1,2-a]benzimidazole](/img/structure/B1611422.png)
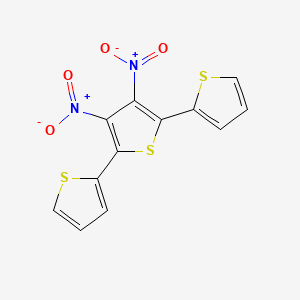
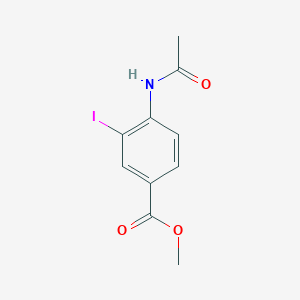
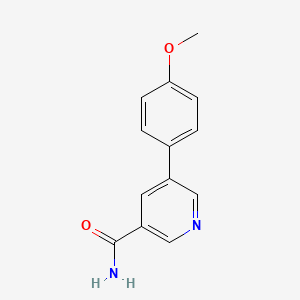

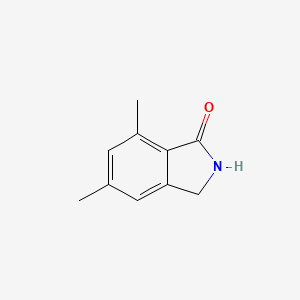

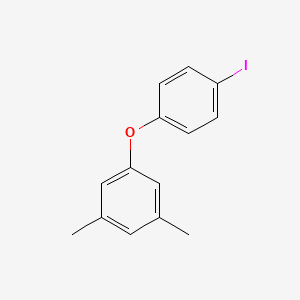
![7-(Trifluoromethyl)-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1611437.png)
